4-Isopropylpyridin-2-amine

Vue d'ensemble

Description

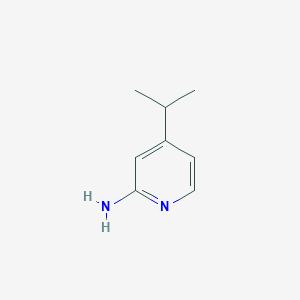

4-Isopropylpyridin-2-amine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of an isopropyl group attached to the fourth position and an amine group attached to the second position of the pyridine ring. Pyridine derivatives are widely studied due to their significant biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the alkylation of 2-aminopyridine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Material: 2-aminopyridine.

Reagent: Isopropyl bromide or isopropyl chloride.

Base: Sodium hydroxide or potassium carbonate.

Solvent: Anhydrous ethanol or acetonitrile.

Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete alkylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Isopropylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 4-isopropyl-2-nitropyridine.

Reduction: Formation of 4-isopropylpiperidine.

Substitution: Formation of 4-isopropyl-2-chloropyridine or 4-isopropyl-2-bromopyridine.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Isopropylpyridin-2-amine is characterized by the following molecular formula:

- Molecular Formula : CHN

The compound's structure includes:

- A pyridine ring substituted at the 2-position with an amino group.

- An isopropyl group at the 4-position.

This substitution pattern contributes to its distinctive chemical reactivity and biological activity.

Neuroprotective Properties

Research indicates that this compound may act as a neuroprotective agent. Compounds with similar structures have shown promise in treating neurological disorders, suggesting that this compound could be beneficial in drug development aimed at conditions such as Alzheimer's disease and other neurodegenerative disorders. Interaction studies reveal its binding affinity to neurotransmitter receptors, potentially influencing mood regulation and cognitive functions.

Synthesis of Related Compounds

The compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it can be utilized in palladium-catalyzed coupling reactions to generate more complex structures with potential therapeutic applications . The following table summarizes some of the compounds synthesized using this compound:

| Compound Name | Synthesis Method | Biological Activity |

|---|---|---|

| 3-Isopropylpyridin-2-amine | Palladium-catalyzed reactions | Different biological activity profile |

| 5-Isopropylpyridin-2-amine | C-N bond coupling | Potentially different pharmacological properties |

| 4-Methylpyridin-2-amine | Direct substitution reactions | Varies based on methyl substitution |

Pharmacological Studies

The compound has been investigated for its pharmacological effects, particularly in inhibiting specific kinases associated with various diseases. For example, studies have shown that derivatives of this compound can inhibit Hog1 kinase activity, which is crucial for cellular responses to osmotic stress . This inhibition suggests potential applications in metabolic disorders where insulin sensitivity is affected.

Case Study 1: Neuroprotective Effects

A study examining the effects of this compound on neuronal cells demonstrated that it could significantly reduce oxidative stress markers. The results indicated a protective effect against cell death induced by neurotoxins, supporting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Synthesis of Antiparasitic Agents

In another study focused on drug discovery for treating filarial infections, researchers explored substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines derived from similar pyridine structures. The findings highlighted how modifications of the pyridine ring could enhance efficacy against adult filarial stages, indicating that structural analogs like this compound may also contribute to developing effective antiparasitic treatments .

Mécanisme D'action

The mechanism of action of 4-Isopropylpyridin-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Comparaison Avec Des Composés Similaires

2-Aminopyridine: Lacks the isopropyl group, making it less hydrophobic.

4-Methylpyridin-2-amine: Contains a methyl group instead of an isopropyl group, resulting in different steric and electronic properties.

4-Ethylpyridin-2-amine: Contains an ethyl group, which is larger than a methyl group but smaller than an isopropyl group.

Uniqueness: 4-Isopropylpyridin-2-amine is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and may influence its biological activity and chemical reactivity compared to other pyridine derivatives.

Activité Biologique

4-Isopropylpyridin-2-amine, also known as 4-IPPA, is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of 4-IPPA typically involves the reaction of isopropylpyridine derivatives with amines or through various coupling reactions. The following synthetic pathway has been reported:

- Starting Materials : Isopropylpyridine and an appropriate amine.

- Reaction Conditions : The reaction is often conducted under reflux conditions in a suitable solvent such as THF or ethanol.

- Yield : The yield of 4-IPPA can vary but is generally reported to be between 60% to 80% depending on the specific conditions used.

Anti-inflammatory Properties

Recent studies indicate that 4-IPPA exhibits significant anti-inflammatory activity. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Inhibition of COX Enzymes :

- IC50 values for COX-1 and COX-2 inhibition were reported as follows:

- COX-1: 19.45 ± 0.07 μM

- COX-2: 31.4 ± 0.12 μM

- IC50 values for COX-1 and COX-2 inhibition were reported as follows:

These values suggest that 4-IPPA can effectively reduce inflammation by modulating the eicosanoid pathway, similar to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib .

Anticancer Activity

In vitro studies have demonstrated that 4-IPPA possesses anticancer properties against various cancer cell lines:

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| NCI-H522 (Lung) | 0.06 | 31.4 |

| HT29 (Colon) | 0.1 | 29.4 |

| SK-OV-3 (Ovarian) | 2.5 | 25.1 |

These results indicate that 4-IPPA may serve as a promising candidate for further development in cancer therapeutics due to its potent inhibitory effects on tumor cell proliferation .

The biological activity of 4-IPPA can be attributed to its interaction with specific molecular targets:

- MAP Kinase Signaling Pathway : Research shows that compounds similar to 4-IPPA can inhibit MAP kinase pathways, crucial for cell signaling in response to stress and inflammation. For instance, in yeast models, derivatives of pyridine compounds were shown to alleviate growth inhibition caused by hyperactivation of Hog1 kinase, suggesting a protective role against cellular stress .

Case Studies

- Carrageenan-Induced Paw Edema : In vivo studies using carrageenan-induced paw edema models demonstrated that administration of 4-IPPA significantly reduced swelling compared to control groups, indicating its effectiveness as an anti-inflammatory agent.

- Cotton Pellet-Induced Granuloma : Similar experiments showed that treatment with 4-IPPA resulted in reduced granuloma formation, further supporting its potential for treating chronic inflammatory conditions .

Propriétés

IUPAC Name |

4-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZXIZXIMJXQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.